4-Amino-6-(3-iodothiophen-2-yl)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(3-iodothiophen-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring substituted with an amino group, an iodothiophene moiety, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(3-iodothiophen-2-yl)-1,3,5-triazine-2-thiol typically involves multi-step reactions starting from commercially available precursors. One common approach is the cyclization of appropriate thiourea derivatives with halogenated thiophenes under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(3-iodothiophen-2-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The iodothiophene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the iodothiophene moiety.
Scientific Research Applications
4-Amino-6-(3-iodothiophen-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-iodothiophen-2-yl)-1,3,5-triazine-2-thiol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 4-Amino-6-(2-thienyl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol
Comparison: Compared to its analogs, 4-Amino-6-(3-iodothiophen-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.
Properties
Molecular Formula |
C7H5IN4S2 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-amino-6-(3-iodothiophen-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5IN4S2/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI Key |
GVOVVSHYJOFASV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1I)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
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